molecular formula C19H23ClN2O2S B1199086 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) CAS No. 298-51-1

10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1)

Cat. No.: B1199086
CAS No.: 298-51-1
M. Wt: 378.9 g/mol
InChI Key: FOQGDCBIMVXYSR-UHFFFAOYSA-N
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Description

Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride: is a chemical compound with the molecular formula C19H23ClN2O2S and a molecular weight of 378.9 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) involves the esterification of phenothiazine-10-carboxylic acid with diethylaminoethanol. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the esterification process .

Chemical Reactions Analysis

Types of Reactions

Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Various nucleophiles such as alkyl halides or amines; reactions are usually conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted phenothiazine derivatives

Scientific Research Applications

Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phenothiazine derivatives.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic and anti-inflammatory agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) involves its interaction with specific molecular targets and pathways. The compound is known to bind to dopamine receptors in the brain, thereby modulating neurotransmitter activity. This interaction is believed to underlie its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.

Uniqueness

Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other phenothiazine derivatives, this compound exhibits a unique combination of antipsychotic and anti-inflammatory effects, making it a valuable candidate for further research and development .

Properties

CAS No.

298-51-1

Molecular Formula

C19H23ClN2O2S

Molecular Weight

378.9 g/mol

IUPAC Name

2-(diethylamino)ethyl phenothiazine-10-carboxylate;hydrochloride

InChI

InChI=1S/C19H22N2O2S.ClH/c1-3-20(4-2)13-14-23-19(22)21-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)21;/h5-12H,3-4,13-14H2,1-2H3;1H

InChI Key

FOQGDCBIMVXYSR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Canonical SMILES

CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Key on ui other cas no.

298-51-1

Related CAS

82-00-8 (Parent)

Synonyms

transergan
transergan monohydrochloride

Origin of Product

United States

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